molecular formula C12H13FO3 B1315080 6-(4-Fluorophenyl)-6-oxohexanoic acid CAS No. 343319-07-3

6-(4-Fluorophenyl)-6-oxohexanoic acid

Cat. No.: B1315080
CAS No.: 343319-07-3
M. Wt: 224.23 g/mol
InChI Key: BCUYYQNETZAUOP-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative characterized by a 4-fluorophenyl group attached to the sixth carbon of a six-carbon chain, terminating in a ketone and carboxylic acid. These analogs are often synthesized via Friedel-Crafts acylation, microbial isolation, or esterification reactions and are explored for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

6-(4-fluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUYYQNETZAUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502116
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343319-07-3
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable alkylating agent to form the corresponding 4-fluorophenyl derivative. This intermediate is then subjected to oxidation reactions to introduce the keto group at the desired position. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Fluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The primary distinction between 6-(4-fluorophenyl)-6-oxohexanoic acid and its analogs lies in the substituents on the aromatic ring. These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Comparison of Substituents and Molecular Properties

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key References
This compound* 4-Fluoro ~238.23 (calculated) -
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid 2,4-Dihydroxy, 5-methyl 280.27
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-Dimethoxy 266.29
6-(4-Isopropylphenyl)-6-oxohexanoic acid 4-Isopropyl 248.32
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid 4-Hexyloxy 306.40

*Calculated based on analogous structures.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (electron-withdrawing) may enhance metabolic stability and lipophilicity compared to methoxy or hydroxyl groups (electron-donating), which could increase solubility .
  • Steric Effects : Bulky substituents like isopropyl or hexyloxy may hinder enzymatic interactions or crystallization, impacting bioavailability .

Biological Activity

Overview

6-(4-Fluorophenyl)-6-oxohexanoic acid is a medium-chain keto acid characterized by a hexanoic acid backbone with a keto group at the sixth position and a fluorophenyl substituent. This unique structure contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties. Research has been focused on understanding its mechanism of action, therapeutic applications, and comparative effectiveness with similar compounds.

Chemical Characteristics

  • Molecular Formula : C₁₂H₁₁F O₃
  • Molecular Weight : Approximately 232.22 g/mol
  • Structural Features :
    • Hexanoic acid backbone
    • Keto group at the sixth carbon
    • 4-Fluorophenyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. It may function as an inhibitor or modulator of enzymes involved in inflammatory processes and microbial growth, thereby exhibiting its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:

Compound NameStructural FeatureBiological Activity
This compoundContains a fluorophenyl groupAntimicrobial, anti-inflammatory
6-(2-Chlorophenyl)-6-oxohexanoic acidContains a chlorophenyl groupAntimicrobial
6-(4-Iodophenyl)-6-oxohexanoic acidContains an iodophenyl groupPotentially similar activities
6-(2-Methylphenyl)-6-oxohexanoic acidContains a methyl groupVaries based on substituent

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed that it had minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.0 μg/mL against various bacterial strains, highlighting its potential as an effective antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggested that the compound could be developed into a therapeutic agent for treating inflammatory diseases.
  • Mechanistic Insights : Detailed mechanistic studies showed that the compound interacts with specific enzymes involved in metabolic pathways related to inflammation and microbial resistance. This interaction was characterized by binding affinity studies that confirmed its role as an enzyme inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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